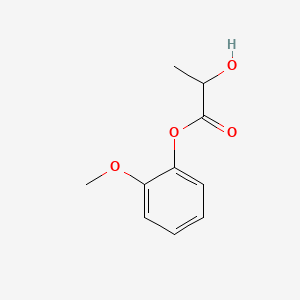
2-Methoxyphenyl lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyphenyl lactate is an organic compound that belongs to the class of phenyl lactates It is characterized by the presence of a methoxy group attached to the phenyl ring and a lactate moiety
准备方法
Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl lactate can be synthesized through several methods. One common approach involves the esterification of 2-methoxyphenol with lactic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-Methoxyphenyl lactate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The lactate moiety can be reduced to produce alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl lactates.
科学研究应用
2-Methoxyphenyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics.
作用机制
The mechanism by which 2-methoxyphenyl lactate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.
相似化合物的比较
2-Methoxyphenyl lactate can be compared with other similar compounds, such as:
2-Methoxyphenol: Lacks the lactate moiety but shares the methoxyphenyl structure.
Phenyl lactate: Lacks the methoxy group but contains the lactate moiety.
Methoxyphenyl isocyanate: Contains a methoxyphenyl group but differs in its functional group.
Uniqueness: The presence of both the methoxy group and the lactate moiety in this compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
生物活性
2-Methoxyphenyl lactate (chemical formula: C10H12O3) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is derived from the esterification of lactic acid with 2-methoxyphenol. It is characterized by:
- Molecular Weight : 180.2 g/mol
- Melting Point : Approximately 60-62°C
- Solubility : Soluble in organic solvents like ethanol and acetone.
Antioxidant Properties
One of the primary biological activities of this compound is its antioxidant capacity . It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is significant for potential therapeutic applications in conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .
Enzyme Interaction Studies
Research indicates that this compound serves as a probe for studying enzyme-substrate interactions . It can modulate various metabolic pathways by interacting with specific enzymes, making it a valuable tool in biochemical research . For instance, it has been used to investigate the activity of lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism .
The mechanisms through which this compound exerts its effects include:
- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, it protects cellular components from oxidative damage.
- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, potentially enhancing cell viability under stress conditions .
Study on Cancer Cells
In a study focusing on cancer cell lines, this compound was found to enhance the uptake of therapeutic agents in HT-29 colon carcinoma cells compared to normal fibroblasts. This suggests a selective effect where tumor cells may show increased sensitivity to treatments when combined with this compound .
Effects on Hair Follicle Stem Cells
Another research highlighted the role of this compound in enhancing the activation of hair follicle stem cells (HFSCs). By inhibiting mitochondrial pyruvate carrier (MPC), it promoted increased LDH activity, leading to enhanced lactate production and subsequent activation of HFSCs. This finding opens avenues for its use in treating hair loss .
Applications
Given its biological activities, this compound holds promise in various fields:
- Pharmaceuticals : Potential use in formulations targeting oxidative stress-related diseases.
- Cosmetics : Utilized for its antioxidant properties to improve skin health.
- Research : As a biochemical probe to study metabolic pathways and enzyme interactions.
Summary Table of Biological Activities
属性
CAS 编号 |
59643-85-5 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
(2-methoxyphenyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H12O4/c1-7(11)10(12)14-9-6-4-3-5-8(9)13-2/h3-7,11H,1-2H3 |
InChI 键 |
FUSJIKIVYFVQHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC1=CC=CC=C1OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















